![molecular formula C40H34NO2PS B12859933 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide is a complex organic compound that features a phosphine group, a sulfinyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide typically involves multiple steps, including the formation of the phosphine group, the introduction of the sulfinyl group, and the coupling with the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the sulfinyl and benzamide groups can interact with biological molecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Features a benzamide moiety with different substituents.
Memantine: A compound with different pharmacological properties but similar structural complexity.
Propriétés
Formule moléculaire |
C40H34NO2PS |
|---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N-[(1S,2R)-2-(4-methylphenyl)sulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C40H34NO2PS/c1-30-26-28-35(29-27-30)45(43)39(32-18-8-3-9-19-32)38(31-16-6-2-7-17-31)41-40(42)36-24-14-15-25-37(36)44(33-20-10-4-11-21-33)34-22-12-5-13-23-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45?/m0/s1 |
Clé InChI |
WFKQJVVOPKNLGI-ZOMCPSFGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


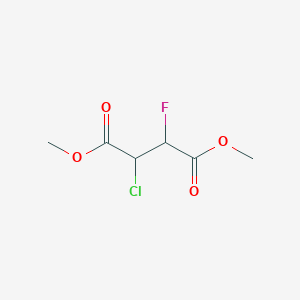
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)


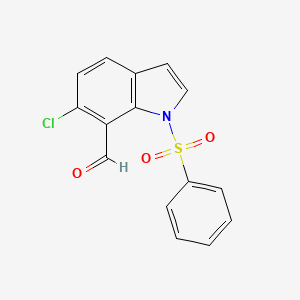
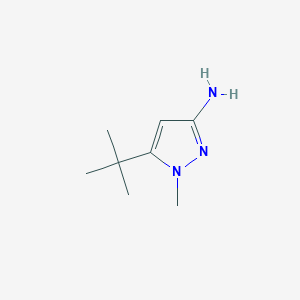

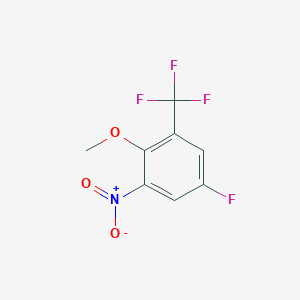
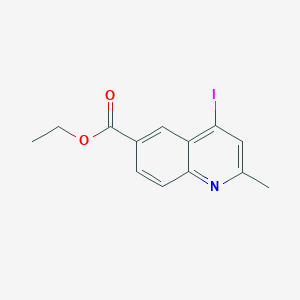
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)


